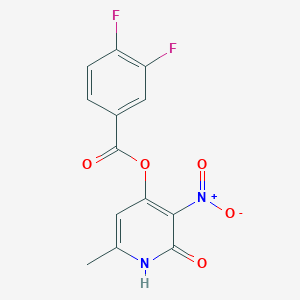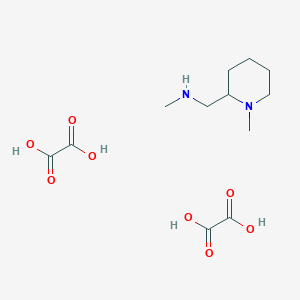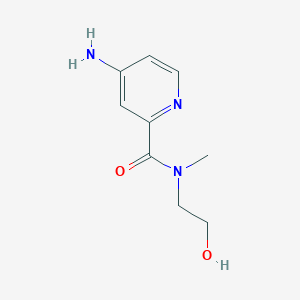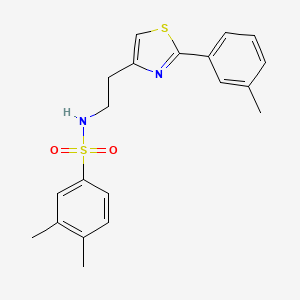
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate” is a complex organic molecule. It likely contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The molecule also seems to have a benzoate group, which is a common moiety in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound likely includes a pyridine ring and a benzoate group, as mentioned above. The “6-methyl-3-nitro-2-oxo” part suggests that the pyridine ring is substituted with a methyl group at the 6-position, a nitro group at the 3-position, and a carbonyl group at the 2-position .Applications De Recherche Scientifique
Antiviral Activity
The indole scaffold, which is present in our compound, has been associated with antiviral properties. Specifically, derivatives of indole have demonstrated inhibitory effects against viruses. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were found to be effective antiviral agents against influenza A .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral activity against Coxsackie B4 virus .
Anticancer Potential
Our compound has been investigated for its role in cancer therapy. It has shown efficacy in inhibiting the growth of certain cancer cell lines. Further research is needed to explore its mechanism of action and potential clinical applications .
Protein Kinase Inhibition
As an inhibitor of protein kinases, our compound may play a crucial role in regulating cellular signaling pathways. Protein kinases are essential for cell growth, differentiation, and survival. Investigating its selectivity and specificity against specific kinases could provide valuable insights .
Antimicrobial Properties
Indole derivatives, including our compound, have demonstrated antimicrobial activity. These compounds may be useful in combating bacterial and fungal infections. Further studies are required to assess their efficacy against specific pathogens .
QSAR Studies and Drug Design
Quantitative Structure-Activity Relationship (QSAR) studies can help predict the biological activity of compounds based on their chemical structure. Researchers can explore the relationship between the molecular features of our compound and its pharmacological effects. Such insights aid in rational drug design .
Synthetic Chemistry and Derivative Exploration
Our compound serves as a valuable building block for synthetic chemistry. Scientists can modify its structure to create novel derivatives with enhanced properties. By systematically altering functional groups, researchers can optimize its pharmacokinetics, bioavailability, and therapeutic potential .
Mécanisme D'action
Propriétés
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2N2O5/c1-6-4-10(11(17(20)21)12(18)16-6)22-13(19)7-2-3-8(14)9(15)5-7/h2-5H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZTDCEUQJIDKGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 3,4-difluorobenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(1,4-Dioxan-2-yl)methyl]-3,3,3-trifluoropropanoic acid](/img/structure/B2445948.png)
![6-(4-Chlorophenyl)-2-[1-(cyclopropanecarbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2445951.png)
![N-(3-chloro-4-methylphenyl)-2-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2445952.png)


![(2R,4S)-4-Tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2445955.png)




